molecular formula C15H18Cl2N2O2 B8429198 4-Chloro-1-(4-chlorophenoxy)-3,3-dimethyl-1-(imidazol-1-yl)-butan-2-ol

4-Chloro-1-(4-chlorophenoxy)-3,3-dimethyl-1-(imidazol-1-yl)-butan-2-ol

Cat. No.: B8429198
M. Wt: 329.2 g/mol
InChI Key: JRIVSIIFSJRCLP-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-chlorophenoxy)-3,3-dimethyl-1-(imidazol-1-yl)-butan-2-ol is a useful research compound. Its molecular formula is C15H18Cl2N2O2 and its molecular weight is 329.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H18Cl2N2O2

Molecular Weight

329.2 g/mol

IUPAC Name

4-chloro-1-(4-chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-ol

InChI

InChI=1S/C15H18Cl2N2O2/c1-15(2,9-16)13(20)14(19-8-7-18-10-19)21-12-5-3-11(17)4-6-12/h3-8,10,13-14,20H,9H2,1-2H3

InChI Key

JRIVSIIFSJRCLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCl)C(C(N1C=CN=C1)OC2=CC=C(C=C2)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

18.8 g (0.04 mol) of 4-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-1-(imidazol-1-yl)-butan-2-one naphthalene-1,5-disulphonate [=Compound 15; prepared in accordance with Example 1, in 81% yield] were suspended in 100 ml of methylene chloride and 100 ml of sodium bicarbonate solution were added. The organic phase was separated off, dried over sodium sulphate and concentrated by distilling off the solvent in vacuo. The base thus obtained was taken up in 100 ml of isopropanol and 2 g (0.05 mol) of sodium borohydride were introduced incrementally at 5° to 10° C. The mixture was stirred for 15 hours at room temperature and the isopropanol was then distilled off. The residue was taken up in 100 ml of methylene chloride and, after adding 100 ml of water, was stirred for a further 15 hours at room temperature. The organic phase was then separated off, washed twice with 50 ml of water at a time, dried over sodium sulphate and concentrated. The oil which remained was boiled up in 100 ml of petroleum ether, which caused it to crystallize. 9.8 g (75% of theory) of 4-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-1-(imidazol-1-yl)-butan-2-ol were obtained as an isomer mixture (erythro form and threo form) of melting point 120°-125° C.
Name
4-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-1-(imidazol-1-yl)-butan-2-one naphthalene-1,5-disulphonate
Quantity
18.8 g
Type
reactant
Reaction Step One
Name
Compound 15
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

18.8 g (0.04 mol) of 1-(4-chlorophenoxy)-1-(imidazol-1-yl)-3,3-dimethyl-4-chloro-butan-2-one naphthalene-1,5-disulphonate were suspended in 100 ml of methylene chloride, and 100 ml of sodium bicarbonate solution were added. The organic phase was separated off, dried over sodium sulphate and concentrated by distilling off the solvent in vacuo. The base thus obtained was taken up in 100 ml of isopropanol, and 2 g (0.05 mol) of sodium borohydride were added in portions at 5° to 10° C. The mixture was stirred at room temperature for 15 hours and the isopropanol was then distilled off. The residue was taken up in 100 ml of methylene chloride and, after adding 100 ml of water, the mixture was stirred at room temperature for a further 15 hours. The organic phase was then separated off, washed twice with 50 ml of water each time, dried over sodium sulphate and concentrated. The oil which remained was boiled up in 100 ml of petroleum ether, whereupon crystallization occurred. 9.8 g (75% of theory) of 1-(4-chlorophenoxy)-1-(imidazol-1-yl)-3,3-dimethyl-4-chloro-butan-2-ol of melting point 120°-125° C. were obtained. ##STR15##
Name
1-(4-chlorophenoxy)-1-(imidazol-1-yl)-3,3-dimethyl-4-chloro-butan-2-one naphthalene-1,5-disulphonate
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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